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Compound of Interest

Compound Name: Methyl 3,4-dimethylbenzoate

CAS No.: 38404-42-1

Cat. No.: B1584361 Get Quote

Executive Summary & Compound Identity
Methyl 3,4-dimethylbenzoate (CAS: 38404-42-1) serves as a critical intermediate in the

synthesis of pharmaceuticals and fine chemicals, particularly in the modification of

polymethylated aromatic scaffolds. This guide provides a comprehensive spectroscopic profile,

synthesizing Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR)

data to establish a robust identification protocol.

Unlike simple benzoates, the 3,4-dimethyl substitution pattern introduces specific steric and

electronic effects that alter the spectroscopic signature. This document details these nuances

to ensure precise structural confirmation during drug development and quality control

workflows.

Attribute Details

IUPAC Name Methyl 3,4-dimethylbenzoate

Molecular Formula

Molecular Weight 164.20 g/mol

CAS Number 38404-42-1

Physical State Colorless liquid or low-melting solid
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Synthesis & Sample Context
Understanding the origin of the sample is vital for interpreting spectroscopic impurities. Methyl
3,4-dimethylbenzoate is typically synthesized via the Fischer esterification of 3,4-

dimethylbenzoic acid with methanol.

Synthesis Workflow
The following workflow illustrates the standard preparation and potential side-products (e.g.,

residual acid or unreacted alcohol) that may appear in the spectra.
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Figure 1: Synthesis pathway highlighting the origin of the target compound and potential

impurities.

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of molecular weight and structural

connectivity. The fragmentation of Methyl 3,4-dimethylbenzoate follows a classic "benzoate"

pattern, dominated by alpha-cleavage adjacent to the carbonyl group.

Fragmentation Logic[1][2]
Molecular Ion (

): Observed at m/z 164. This peak confirms the integral molecular formula

.

Base Peak (
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): The loss of the methoxy group (31 Da) generates the stable acylium ion at m/z 133. This is
the most abundant peak (100% relative intensity).

Aryl Cation (

): Further loss of CO (28 Da) from the acylium ion—or direct loss of the ester moiety—yields
the substituted phenyl cation at m/z 105.

Phenyl Cation (

): A smaller peak at m/z 77 indicates the degradation of the aromatic ring substituents.

Fragmentation Pathway Diagram[3]
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Figure 2: EI-MS fragmentation pathway showing the transition from molecular ion to the stable

acylium base peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for distinguishing the 3,4-dimethyl isomer from its 2,3-, 2,4-, or 3,5-

dimethyl counterparts.

Experimental Protocol: NMR Sample Preparation
Solvent: Chloroform-d (

) is the standard solvent.

Concentration: 10-20 mg of sample in 0.6 mL solvent.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

H NMR Analysis (400 MHz, )
The 3,4-dimethyl substitution pattern creates a specific splitting pattern in the aromatic region

(6.5 – 8.0 ppm).

Aromatic Region:

H2 (Ortho to Ester, Meta to Methyl): Appears as a singlet (or finely split doublet,

Hz) around 7.80 ppm. It is deshielded by the carbonyl group.

H6 (Ortho to Ester, Ortho to H5): Appears as a doublet of doublets (dd,

Hz) around 7.75 ppm.

H5 (Meta to Ester, Ortho to Methyl): Appears as a doublet (

Hz) around 7.20 ppm. It is shielded relative to H2 and H6.

Aliphatic Region:

Ester Methyl (
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): A sharp singlet at 3.89 ppm.

Aromatic Methyls (

): Two singlets (or one overlapping signal) around 2.30 – 2.32 ppm.

C NMR Analysis (100 MHz, )
Carbonyl (

): ~167.3 ppm.

Aromatic Carbons: Six unique signals in the 125–145 ppm range. The quaternary carbons

carrying the methyl groups will appear distinct from the protonated carbons.

Ester Methyl: ~51.9 ppm.[2]

Aromatic Methyls: ~19.8 ppm and 20.1 ppm.

Consolidated NMR Data Table
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Nucleus
Shift (

, ppm)
Multiplicity Integral Assignment

H 7.80 s (broad) 1H Ar-H (C2)

H 7.75
dd (

Hz)
1H Ar-H (C6)

H 7.20
d (

Hz)
1H Ar-H (C5)

H 3.89 s 3H (Ester)

H 2.32 s 3H (C4)

H 2.30 s 3H (C3)

C 167.3 - C

C 51.9 -

C 19-21 - (x2)

Infrared (IR) Spectroscopy
IR spectroscopy is used for rapid functional group verification. The spectrum is dominated by

the ester functionality.
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Frequency (

)
Vibration Mode Structural Indication

2950 - 2850 C-H Stretch (Aliphatic)
Methyl groups (Ester &

Aromatic)

1720 C=O Stretch (Strong) Ester Carbonyl (Conjugated)

1605, 1580 C=C Stretch Aromatic Ring Skeleton

1275, 1110 C-O Stretch Ester C-O-C linkage

760 C-H Out-of-Plane Bend 1,2,4-Trisubstituted Benzene

Diagnostic Note: The absence of a broad band at 2500-3300

confirms the absence of unreacted carboxylic acid starting material.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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